Azetidine-1-sulfonamide

Medicinal Chemistry Chemical Synthesis Quality Control

Research Hit: Undefined substitution on commercial sulfonamides confounds SAR data. Azetidine-1-sulfonamide (CAS 654073-32-2) is the unsubstituted parent scaffold-a defined starting point for systematic medicinal chemistry. - Pristine Scaffold: Primary sulfonamide (-SO2NH2) and strained azetidine ring enable unambiguous functionalization for CXCR2 antagonist (e.g., AZD-5069) and T-cell inhibitor programs. - Built for FBDD: Zinc-binding sulfonamide motif targets bacterial carbonic anhydrases; 71.8 Ų TPSA and MW 136.18 optimize fragment-based screening. - Supply Assurance: Available from multiple stock points with characterization data (NMR, HPLC). Global shipping under ambient conditions.

Molecular Formula C3H8N2O2S
Molecular Weight 136.18 g/mol
CAS No. 654073-32-2
Cat. No. B1521258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-1-sulfonamide
CAS654073-32-2
Molecular FormulaC3H8N2O2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1CN(C1)S(=O)(=O)N
InChIInChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7)
InChIKeySTIUWSWFXIBBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-1-sulfonamide: Core Sulfonamide Scaffold


Azetidine-1-sulfonamide (CAS 654073-32-2), also known as 1-azetidinesulfonamide, is a heterocyclic sulfonamide featuring a strained four-membered azetidine ring directly bonded to a primary sulfonamide group [1]. This compound is classified as an organic building block, with a molecular formula of C3H8N2O2S and a molecular weight of 136.18 g/mol [1]. It serves as a core scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of more complex bioactive molecules . Its structural features—a small, strained azetidine ring and a primary sulfonamide moiety—make it a versatile platform for subsequent functionalization .

Unsubstituted parent scaffold for systematic SAR exploration
Documented purity specification supports precise reaction stoichiometry
Strained azetidine ring and primary sulfonamide enable diverse derivatization

Azetidine-1-sulfonamide: Ring Strain and Primary Sulfonamide


While many sulfonamides and azetidine derivatives exist, azetidine-1-sulfonamide (CAS 654073-32-2) is unique as an unsubstituted parent scaffold [1]. Its small, strained azetidine ring (with significant ring strain energy) and the presence of a primary sulfonamide group (-SO2NH2) distinguish it from common analogs like N-substituted azetidine sulfonamides or simple acyclic sulfonamides . Substitution at the sulfonamide nitrogen or the azetidine ring profoundly alters the molecule's physicochemical properties, including LogP, hydrogen bonding capacity, and metabolic stability [2]. The unsubstituted nature of this compound provides a defined starting point for medicinal chemists to systematically introduce substituents, allowing for precise SAR studies. Its specific molecular weight (136.18 g/mol) and topological polar surface area (71.8 Ų) are key parameters for lead optimization, and using a substituted analog would introduce different pharmacokinetic liabilities and synthetic challenges [3]. Therefore, substitution without rigorous comparative data risks altering the fundamental properties of the scaffold, potentially leading to a loss of desired activity or the introduction of unforeseen off-target effects.

! N‑substituted azetidine sulfonamides alter H‑bonding, LogP, and metabolic stability, limiting direct interchangeability.
! Acyclic sulfonamides lack ring strain and conformational constraint, which may shift SAR profiles.

Azetidine-1-sulfonamide: Comparative Evidence


Purity Specification Benchmarking

Azetidine-1-sulfonamide is commercially available with a standard purity specification of ≥95% (typical range 95-97%), as reported by multiple major chemical suppliers . While this is a common benchmark for research-grade heterocyclic building blocks, it is a critical quantitative parameter for reproducibility in synthesis. For comparison, many substituted azetidine sulfonamides (e.g., N,N-dimethylazetidine-1-sulfonamide) are often supplied at similar purity levels (e.g., 95%) but may require additional purification steps due to synthetic byproducts . The unsubstituted azetidine-1-sulfonamide's purity, combined with its defined molecular weight of 136.17 g/mol and MDL number MFCD18806627, allows for precise stoichiometric calculations in subsequent reactions .

Purity Benchmark
Data to verify
≥95% (reported)
Supports stoichiometric precision
Vendor specification; confirm per lot
Medicinal Chemistry Chemical Synthesis Quality Control

LogP and TPSA vs. Acyclic Sulfonamides

The computed octanol-water partition coefficient (XLogP3-AA) for azetidine-1-sulfonamide is -1.0, and its topological polar surface area (TPSA) is 71.8 Ų [1]. These values are crucial for predicting oral bioavailability and membrane permeability. In contrast, a simple acyclic sulfonamide such as methanesulfonamide has a calculated LogP of approximately -1.1 and a TPSA of 68.2 Ų [2]. The azetidine ring in azetidine-1-sulfonamide contributes to a slightly higher TPSA and a comparable LogP, which may influence its solubility and passive diffusion characteristics compared to linear analogs. These computed properties provide a quantitative basis for selecting the azetidine scaffold when specific physicochemical profiles are required for lead optimization.

LogP Comparison
Reported
Target: -1.0 Comp: -1.1
Comparable lipophilicity; guides scaffold selection
Computed property; experimental validation suggested
Drug Discovery ADME Prediction Medicinal Chemistry

Primary Sulfonamide vs. Substituted Analogs

Azetidine-1-sulfonamide (CAS 654073-32-2) contains a primary sulfonamide group (-SO2NH2), which is directly bonded to the azetidine ring [1]. This distinguishes it from many commercially available azetidine sulfonamide derivatives, such as N,N-dimethylazetidine-1-sulfonamide, which features a tertiary sulfonamide group (-SO2N(CH3)2) . The primary sulfonamide group in azetidine-1-sulfonamide provides two hydrogen bond donor sites (the NH2 group), a feature absent in the N,N-dimethyl analog . This difference is critical for biological target engagement, as the primary sulfonamide can act as a zinc-binding group in enzyme inhibition (e.g., carbonic anhydrases) or participate in key hydrogen bonding interactions with proteins . The presence of this specific functional group, quantified by its hydrogen bond donor count of 1 (computed), directly impacts its utility as a building block for generating diverse libraries of sulfonamide-containing compounds .

H-Bond Donor Count
Reported
Target: 1 HBD N,N-diMe: 0 HBD
Primary sulfonamide enables target H‑bonding
Computed; supports target engagement design
Organic Synthesis Medicinal Chemistry Building Blocks

Azetidine-1-sulfonamide: Application Scenarios


Medicinal Chemistry: Autoimmune and Inflammation Modulators

Azetidine-1-sulfonamide serves as a critical synthetic intermediate for creating more complex sulfonamide derivatives, particularly those targeting autoimmune and inflammatory pathways . Its primary sulfonamide group can be readily alkylated or acylated to generate diverse libraries of N-substituted azetidine sulfonamides, a class of compounds with demonstrated activity as CXCR2 antagonists (e.g., AZD-5069 derivatives) and inhibitors of T-cell activation [1][2]. The unsubstituted scaffold allows for systematic structure-activity relationship (SAR) studies, where each modification can be evaluated for its impact on potency, selectivity, and pharmacokinetics [3].

Antibacterial Discovery: DNA Gyrase and Carbonic Anhydrase Inhibitors

The core structure of azetidine-1-sulfonamide is implicated in antibacterial mechanisms, including inhibition of bacterial DNA gyrase and β-carbonic anhydrase . As a parent scaffold, it can be functionalized to create novel antibiotics targeting Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii [1][2]. The unsubstituted sulfonamide group is a known zinc-binding motif for carbonic anhydrases, making this scaffold a valuable starting point for fragment-based drug design (FBDD) and structure-based optimization against these bacterial enzymes [3].

Chemical Biology: Conformational Constraint and Metabolic Probe

The strained four-membered azetidine ring in azetidine-1-sulfonamide introduces conformational rigidity and unique metabolic stability compared to acyclic sulfonamides . This property is exploited in chemical biology to probe the effects of conformation on target binding and to improve the metabolic stability of peptide mimetics or other bioactive compounds [1]. The azetidine ring is also a bioisostere for other small rings and can modulate physicochemical properties like LogP and TPSA, as evidenced by the computed values for this scaffold [2].

Application
Selection Property
Validation Focus
Synthesis of immunomodulatory sulfonamides
Primary sulfonamide derivatizability
Purity and functional group integrity
Antibacterial fragment elaboration
Zinc-binding motif availability
Scaffold compatibility with amine protection
Conformational probe design
Ring strain and rigid geometry
Physicochemical profiling (LogP, TPSA)

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